Cas no 2171277-55-5 ((3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}hexanoic acid)

(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}hexanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}hexanoic acid
- 2171277-55-5
- (3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}hexanoic acid
- EN300-1472586
-
- インチ: 1S/C28H28N2O5/c1-2-8-19(16-26(31)32)29-27(33)18-9-7-10-20(15-18)30-28(34)35-17-25-23-13-5-3-11-21(23)22-12-4-6-14-24(22)25/h3-7,9-15,19,25H,2,8,16-17H2,1H3,(H,29,33)(H,30,34)(H,31,32)/t19-/m1/s1
- InChIKey: RHUVEPCPJGTSPQ-LJQANCHMSA-N
- ほほえんだ: O(C(NC1=CC=CC(=C1)C(N[C@@H](CC(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 472.19982200g/mol
- どういたいしつりょう: 472.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 721
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 105Ų
(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}hexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1472586-50mg |
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}hexanoic acid |
2171277-55-5 | 50mg |
$2829.0 | 2023-09-29 | ||
Enamine | EN300-1472586-2500mg |
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}hexanoic acid |
2171277-55-5 | 2500mg |
$6602.0 | 2023-09-29 | ||
Enamine | EN300-1472586-500mg |
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}hexanoic acid |
2171277-55-5 | 500mg |
$3233.0 | 2023-09-29 | ||
Enamine | EN300-1472586-250mg |
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}hexanoic acid |
2171277-55-5 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1472586-1.0g |
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}hexanoic acid |
2171277-55-5 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1472586-100mg |
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}hexanoic acid |
2171277-55-5 | 100mg |
$2963.0 | 2023-09-29 | ||
Enamine | EN300-1472586-1000mg |
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}hexanoic acid |
2171277-55-5 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1472586-10000mg |
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}hexanoic acid |
2171277-55-5 | 10000mg |
$14487.0 | 2023-09-29 | ||
Enamine | EN300-1472586-5000mg |
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}hexanoic acid |
2171277-55-5 | 5000mg |
$9769.0 | 2023-09-29 |
(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}hexanoic acid 関連文献
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}hexanoic acidに関する追加情報
Introduction to (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}hexanoic Acid (CAS No. 2171277-55-5)
(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}hexanoic acid, CAS No. 2171277-55-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that exhibit promising properties as intermediates in drug development, particularly in the synthesis of protease inhibitors and other therapeutic agents.
The molecular structure of this compound is characterized by a hexanoic acid backbone, which is functionalized with a formamido group at the third position. This formamido group is further substituted with a phenyl ring, which is connected to a fluorenylmethoxycarbonyl (Fmoc) moiety. The presence of these functional groups imparts specific chemical and biological properties, making it a valuable scaffold for medicinal chemistry applications.
In recent years, there has been a growing interest in the development of novel protease inhibitors due to their therapeutic significance in treating various diseases, including cancer, inflammation, and infectious diseases. Proteases are enzymes that play crucial roles in numerous biological processes, and their inhibition can lead to the disruption of pathogenic pathways. The structure of (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}hexanoic acid suggests that it may interact with specific protease active sites, potentially leading to the development of new antiprotease agents.
One of the most notable features of this compound is the presence of the Fmoc group, which is commonly used in peptide synthesis as an protecting group for amino acids. The Fmoc group not only provides stability to the molecule during synthetic processes but also allows for selective deprotection, making it easier to incorporate into larger peptide or protein-based drug candidates. This characteristic makes (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}hexanoic acid a versatile building block for constructing more complex molecular architectures.
The phenylformamido moiety attached to the hexanoic acid backbone introduces additional hydrogen bonding potential and steric bulk, which can be fine-tuned to optimize binding interactions with target proteins. This structural flexibility allows medicinal chemists to modify various aspects of the molecule, such as substituent placement on the phenyl ring or alterations to the hexanoic acid side chain, to enhance potency and selectivity.
Recent studies have highlighted the importance of chirality in drug design, particularly in protease inhibitors where enantiomeric differences can significantly impact biological activity. The (3R) configuration at the third position of (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}hexanoic acid underscores its stereochemical specificity, which is crucial for achieving optimal pharmacological effects. This stereochemistry has been carefully considered in its synthesis and potential applications.
The fluorenylmethoxycarbonyl (Fmoc) group not only serves as a protecting group but also contributes to the overall solubility and stability of the compound. Fluorene derivatives are known for their enhanced photophysical properties, which can be advantageous in certain pharmaceutical applications where light-induced reactions or imaging techniques are employed. This dual functionality makes (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}hexanoic acid an intriguing candidate for further exploration.
In conclusion, (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}hexanoic acid, CAS No. 2171277-55-5, represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its application as an intermediate in protease inhibitor development highlights its significance in addressing various therapeutic challenges. The combination of stereochemical precision, functional group diversity, and synthetic versatility positions this molecule as a valuable asset for future drug discovery efforts.
2171277-55-5 ((3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}hexanoic acid) 関連製品
- 2648999-27-1(N-2-(aminomethyl)phenyl-5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine)
- 1557406-84-4(Thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro-)
- 1803606-50-9(3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride)
- 305811-16-9(2-Amino-5-fluoro-N-cyclopropylbenzamide)
- 1339885-11-8((2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine)
- 1158209-89-2(5-(methoxymethyl)-4-methyl-furan-2-sulfonamide)
- 25632-28-4(9,10-Anthracenedione,1,5-dihydroxy-4,8-bis(phenylamino)-)
- 1823360-99-1(Benzene, 4-bromo-1-methoxy-2-(pentyloxy)-)
- 1256359-21-3(Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate)
- 1821028-98-1(6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one)



